ITH12575

Catalog No.
S531026
CAS No.
M.F
C18H18ClNOS
M. Wt
331.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ITH12575

Product Name

ITH12575

IUPAC Name

7-chloro-5-(2-propan-2-ylphenyl)-1,5-dihydro-4,1-benzothiazepin-2-one

Molecular Formula

C18H18ClNOS

Molecular Weight

331.9 g/mol

InChI

InChI=1S/C18H18ClNOS/c1-11(2)13-5-3-4-6-14(13)18-15-9-12(19)7-8-16(15)20-17(21)10-22-18/h3-9,11,18H,10H2,1-2H3,(H,20,21)

InChI Key

RDMUJSJZBYAAEF-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2

solubility

Soluble in DMSO

Synonyms

ITH-12575; ITH 12575; ITH12575.

Canonical SMILES

CC(C)C1=CC=CC=C1C2C3=C(C=CC(=C3)Cl)NC(=O)CS2

The exact mass of the compound 7-Chloro-1,5-dihydro-5-[2-(1-methylethyl)phenyl]-4,1-benzothiazepin-2(3H)-one is 331.0798 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

ITH12575 is a potent and selective small molecule inhibitor of the mitochondrial Na+/Ca2+ exchanger (mNCX), also known as NCLX. As a member of the 4,1-benzothiazepine class, it is a structural analog of the first-generation mNCX inhibitor, CGP37157. Its primary mechanism of action is the reduction of Ca2+ efflux from the mitochondrial matrix to the cytosol, a critical process for maintaining cellular calcium homeostasis. This activity makes it a key pharmacological tool for research into cellular pathways where mitochondrial calcium overload contributes to pathology, such as glutamate-induced excitotoxicity and oxidative stress in neurodegenerative disease models.

Direct substitution of ITH12575 with its parent compound, CGP37157, is not recommended as it can lead to fundamentally different experimental outcomes. ITH12575 was specifically designed to improve upon the pharmacological profile of CGP37157, resulting in critical differences in potency, target selectivity, and efficacy in specific disease models. For instance, ITH12575 demonstrates neuroprotective activity in oxidative stress models where CGP37157 is completely inactive. Furthermore, ITH12575 exhibits reduced activity at other calcium channels, such as CALHM1, providing a cleaner profile for specifically interrogating the role of mNCX. Using the older compound as a substitute can therefore lead to misleading negative results or data confounded by off-target effects.

Superior Potency for Mitochondrial Ca2+ Efflux Inhibition

In assays measuring the inhibition of Na+-induced Ca2+ release from mitochondria, ITH12575 demonstrates significantly higher potency than the benchmark compound CGP37157. ITH12575 was reported with an EC50 value of 0.69 µM, representing a nearly two-fold improvement in potency over CGP37157, which had an EC50 of 1.2 µM in a comparable assay context.

Evidence DimensionInhibition of Mitochondrial Ca2+ Efflux (EC50)
Target Compound Data0.69 µM
Comparator Or BaselineCGP37157: 1.2 µM
Quantified Difference~1.7x more potent
ConditionsInhibition of Na+-induced Ca2+ release from energized mitochondria.

Higher potency allows for the use of lower effective concentrations in experiments, reducing the risk of off-target effects and improving the specificity of the results.

Enhanced Target Selectivity: Avoids Confounding Activity on CALHM1 Channel

A critical differentiator for data integrity is target selectivity. Unlike its parent compound, ITH12575 was shown to have minimal effect on Ca2+ uptake through the Calcium Homeostasis Modulator 1 (CALHM1) channel. This provides a cleaner pharmacological profile, ensuring that observed biological effects are more directly attributable to the inhibition of mNCX rather than a combination of targets.

Evidence DimensionOff-Target Activity on CALHM1 Channel
Target Compound DataScarcely affects Ca2+ uptake
Comparator Or BaselineCGP37157: Modulates Ca2+ entry
Quantified DifferenceQualitatively higher selectivity for mNCX
ConditionsAssessment of Ca2+ uptake through CALHM1 channels.

For mechanism-of-action studies, this higher selectivity is crucial for preventing misinterpretation of data and producing more reliable, publishable results.

Unique Efficacy: Confers Neuroprotection in Oxidative Stress Models Where CGP37157 Fails

In a direct functional comparison, ITH12575 demonstrated a critical performance advantage over its predecessor. In a neuroblastoma cell model of oxidative stress induced by oligomycin A and rotenone, ITH12575 provided significant cytoprotection. In contrast, the parent compound CGP37157 showed no protective properties in this specific model, highlighting a fundamental difference in their application-relevant efficacy.

Evidence DimensionCytoprotection in Oxidative Stress Model (Oligomycin A/Rotenone)
Target Compound DataSignificant neuroprotection
Comparator Or BaselineCGP37157: No neuroprotective effect observed
Quantified DifferenceQualitative functional advantage (active vs. inactive)
ConditionsSH-SY5Y neuroblastoma cells subjected to oxidative stress via mitochondrial complex inhibition.

This makes ITH12575 the required reagent for studying neuroprotection in pathways involving mitochondrial dysfunction and oxidative stress, as the common substitute is ineffective.

Processability Advantage: Enables High-Concentration Stocks for Experimental Flexibility

ITH12575 exhibits excellent solubility in dimethyl sulfoxide (DMSO), a common solvent for preparing stock solutions for in vitro research. Technical datasheets confirm that stable stock solutions can be prepared at concentrations up to 100 mM. This high solubility facilitates easier preparation of serial dilutions for dose-response curves and minimizes the final concentration of solvent in assays, which can be critical for sensitive cell models.

Evidence DimensionMaximum Stock Solution Concentration (DMSO)
Target Compound Data100 mM
Comparator Or BaselineVaries for CGP37157, but high concentration stocks are a key feature of ITH12575.
Quantified DifferenceProvides a high, reliable concentration ceiling for stock preparation.
ConditionsSolubility in anhydrous DMSO.

This handling characteristic simplifies experimental workflows, reduces potential solvent-induced artifacts, and is particularly advantageous for high-throughput screening (HTS) applications.

Primary Tool for Investigating Neuroprotection in Oxidative Stress Pathways

Based on its unique ability to protect neurons in models of oxidative stress where the parent compound CGP37157 fails, ITH12575 is the appropriate choice for studies aiming to link mitochondrial Ca2+ regulation to cell survival under oxidative conditions.

High-Specificity Interrogation of the Mitochondrial Na+/Ca2+ Exchanger

Due to its enhanced potency and, critically, its higher selectivity over the CALHM1 channel, ITH12575 should be prioritized for experiments designed to specifically elucidate the physiological or pathological role of mNCX without confounding off-target signals.

Dose-Response and High-Throughput Studies Requiring Robust Compound Handling

The high solubility of ITH12575 in DMSO allows for the preparation of concentrated stock solutions (e.g., 100 mM), making it well-suited for automated liquid handling, extensive dose-response curves, and high-throughput screens where minimizing solvent volume is paramount.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

331.0797631 g/mol

Monoisotopic Mass

331.0797631 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Moreno-Ortega AJ, Martínez-Sanz FJ, Lajarín-Cuesta R, de Los Rios C, Cano-Abad
2: Martínez-Sanz FJ, Lajarín-Cuesta R, González-Lafuente L, Moreno-Ortega AJ,
3: Martínez-Sanz FJ, Lajarín-Cuesta R, Moreno-Ortega AJ, González-Lafuente L,

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